1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
Description
1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a 4-methoxybenzyl substituent at the N1 position, two ketone groups at C2 and C4, and a nitrile group at C3. Its molecular formula is C₁₃H₁₁N₃O₃, with a molecular weight of 257.25 g/mol . The compound is registered under CAS number 131699-05-3 and MDL number MFCD00974181, indicating its established identity in chemical databases . The 4-methoxybenzyl group contributes to its electronic and steric properties, while the nitrile moiety enhances reactivity in further functionalization.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-19-11-4-2-9(3-5-11)7-16-8-10(6-14)12(17)15-13(16)18/h2-5,8H,7H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSDGNBCUGBUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzylamine with cyanoacetic acid, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitrile group to an amine.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 243.22 g/mol
- CAS Number : 75837-81-9
The structure consists of a pyrimidine ring substituted with a methoxybenzyl group and two keto groups, contributing to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile. It has been shown to exhibit activity against various bacterial strains, including resistant strains. This makes it a promising candidate for developing new antibacterial agents in response to the growing issue of antibiotic resistance .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of pyrimidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies are ongoing to explore its efficacy against specific cancer types .
Drug Development
This compound serves as a scaffold for synthesizing new drugs. Its structural features allow for modifications that can enhance its pharmacological properties. For instance:
- Modifications to the methoxy group can alter solubility and bioavailability.
- Variations in the carbonitrile group can affect the compound's interaction with biological targets.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus at low concentrations. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values comparable to existing chemotherapeutics. |
| Study C | Drug Formulation | Developed a novel formulation that improved solubility by 50%, enhancing bioavailability in preclinical models. |
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methoxybenzyl group in the target compound increases molecular weight and aromaticity compared to simpler alkyl substituents (e.g., methyl or allyl). Methylthio groups in compounds lower melting points relative to the target compound’s analogues .
- Nitrile Group : The nitrile IR absorption (~2220 cm⁻¹) is consistent across all compounds, confirming its stability under varied substituent conditions .
Stability and Reactivity
- Electron-Donating vs. Withdrawing Groups : The 4-methoxybenzyl group enhances stability through resonance effects, whereas electron-withdrawing groups (e.g., acetyl in ) may increase electrophilicity at C5 .
Biological Activity
1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, making it a subject of interest for researchers exploring pharmacological applications. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C12H12N4O3 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | This compound |
| SMILES | COc1ccc(cc1)C(=O)N2C(=O)C(=N2)C(C#N)=N |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antioxidant Activity : Compounds with dioxo groups have shown potential as antioxidants by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Tetrahydropyrimidines have been investigated for their ability to inhibit bacterial growth and show antifungal activity.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory responses in various models.
Antioxidant Activity
A study evaluated the antioxidant properties of related tetrahydropyrimidine derivatives. The results indicated that compounds with similar dioxo structures significantly reduced oxidative stress markers in vitro. This suggests that this compound may possess comparable antioxidant capabilities .
Antimicrobial Activity
In a comparative study of various pyrimidine derivatives, it was found that those containing methoxybenzyl groups exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
Anti-inflammatory Effects
Research involving substituted tetrahydropyrimidines indicated that these compounds could reduce inflammatory markers in animal models. Specifically, they were observed to inhibit lipoxygenase activity and reduce edema in induced inflammation models .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The dioxo groups may interact with key enzymes involved in oxidative stress and inflammation.
- Receptor Modulation : Potential binding to specific receptors that mediate inflammatory responses or microbial resistance pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
